Apalutamide-COOH

Übersicht

Beschreibung

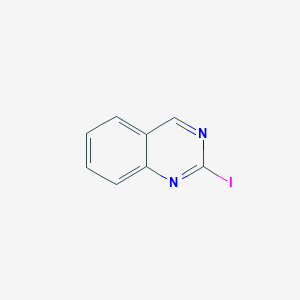

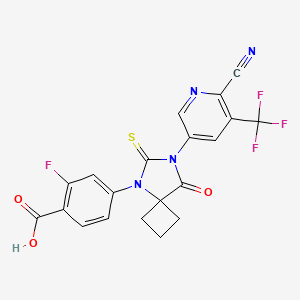

Apalutamide-COOH is a metabolite of Apalutamide . Apalutamide is a potent and competitive androgen receptor (AR) antagonist, binding AR with an IC50 of 16 nM .

Synthesis Analysis

Apalutamide is predominantly metabolized via cytochrome P450 (CYP) 2C8 and CYP3A4, whose contributions change due to autoinduction with repeated dosing . A major active metabolite, N-desmethylapalutamide, is formed by these enzymes .Molecular Structure Analysis

The molecular formula of this compound is C21H15F4N5O2S . It is a metabolite of Apalutamide .Chemical Reactions Analysis

Apalutamide is predominantly metabolized via cytochrome P450 (CYP) 2C8 and CYP3A4 . The estimated contribution of CYP2C8 and CYP3A4 to apalutamide metabolism is 58% and 13%, respectively, after single dosing, and 40% and 37%, respectively, at steady-state .Physical And Chemical Properties Analysis

The molecular weight of this compound is 477.44 .Wissenschaftliche Forschungsanwendungen

1. Treatment Efficacy in Prostate Cancer

Apalutamide has demonstrated significant efficacy in the treatment of prostate cancer. In a study, it was shown that apalutamide significantly prolongs metastasis-free survival in men with nonmetastatic castration-resistant prostate cancer, in comparison to placebo (Smith et al., 2018).

2. Pharmacokinetics in Prostate Cancer Patients

Another study focused on the population pharmacokinetics of apalutamide and its active metabolite, N-desmethyl-apalutamide, in both healthy male and castration-resistant prostate cancer subjects. This study highlighted the drug's absorption, distribution, and clearance patterns, contributing to a better understanding of its pharmacokinetics (Perez-Ruixo et al., 2019).

3. Antitumor Activity in Prostate Cancer

Apalutamide's antitumor activity has been demonstrated in high-risk nonmetastatic castration-resistant prostate cancer patients. A phase 2 study showed durable PSA responses and disease control, emphasizing its potential as a safe treatment option (Smith et al., 2016).

4. Thermal Stability Analysis

Research has also delved into the thermal stability of apalutamide crystalline solvates. By analyzing crystal structures and computational studies, insights into the stability of apalutamide in different solvents have been obtained, which is crucial for its formulation and storage (Prashanth et al., 2022).

5. Drug-Drug Interaction Studies

Understanding drug-drug interactions is vital in clinical settings. A study evaluated apalutamide's potential interactions with other drugs, finding significant impacts on systemic exposure to various medications. This highlights the need for careful management of concomitant medications (Durán et al., 2020).

6. Degradation and Impurity Profiling

The degradation pathways and impurity profiling of apalutamide have been studied, providing important information for quality control and assurance in its manufacturing and storage processes (Lakka et al., 2022).

7. Effect on Ventricular Repolarization

A Phase Ib study investigated the effect of apalutamide on ventricular repolarization in men with castration-resistant prostate cancer. This study is crucial for understanding the cardiovascular safety profile of apalutamide (Belderbos et al., 2018).

Wirkmechanismus

Target of Action

Apalutamide-COOH, a metabolite derived from Apalutamide, acts as a highly potent and competitive antagonist of the androgen receptor (AR) . It effectively binds to the ligand-binding domain of AR with an IC50 value of 16 nM .

Mode of Action

This compound selectively binds to the ligand-binding domain of AR and blocks AR nuclear translocation or binding to androgen response elements . This action prevents AR nuclear translocation, DNA binding, and transcription of AR gene targets in prostate tumors .

Biochemical Pathways

This compound exerts an antitumor action by blocking the effect of androgens that promote tumor growth . It targets the AR ligand-binding domain and prevents AR nuclear translocation, DNA binding, and transcription of AR gene targets in prostate tumors . This action results in the inhibition of AR-mediated signaling in AR overexpressing human castration-resistant prostate cancer (CRPC) cell lines .

Pharmacokinetics

This compound is predominantly metabolized via cytochrome P450 (CYP) 2C8 and CYP3A4 . The estimated contribution of CYP2C8 and CYP3A4 to apalutamide metabolism is 58% and 13%, respectively, after single dosing, and 40% and 37%, respectively, at steady-state . The pharmacokinetics of apalutamide and its active metabolite, N-desmethyl-apalutamide, were characterized in healthy male and castration-resistant prostate cancer subjects . Apalutamide absorption was rapid, and the apparent steady-state volume of distribution was large (276 L), reflecting a wide body distribution . Apalutamide was eliminated slowly, with its apparent clearance increasing from 1.31 L/h after the first dose to 2.04 L/h at steady state .

Result of Action

The action of this compound results in the inhibition of tumor growth. In mice bearing human CRPC xenograft models, apalutamide treatment produced tumor regressions in a dose-dependent manner that was more effective than that of Bicalutamide or Enzalutamide . In a phase-2 multicenter open-label study, 89% of patients with non-metastatic, castration-resistant prostate cancer had ≥50% PSA decline at week 12 of apalutamide treatment .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the health status, body weight, and albumin concentration of the patient can affect the exposure of apalutamide and N-desmethyl-apalutamide . The effect of these factors is low (< 25%) . Therefore, no major changes in the pharmacokinetics of apalutamide or pharmacologically active moieties are expected with strong CYP3A4/CYP2C8 inhibitors/inducers .

Safety and Hazards

Apalutamide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Based on its mechanism of action, apalutamide can cause fetal harm and loss of pregnancy when administered to a pregnant female .

Zukünftige Richtungen

Apalutamide is a novel androgen signalling inhibitor developed to be used in combination with continuous androgen deprivation therapy (ADT) for the treatment of patients with advanced prostate cancer . It has been approved for treatment of subjects with high-risk, non-metastatic, castration-resistant prostate cancer (NM-CRPC) . As the use of apalutamide in clinical practice increases, expert opinion from a group of European physicians is presented to educate on its use in combination with ADT in patients with mHSPC and patients with nmCRPC who are at risk of developing metastatic disease .

Eigenschaften

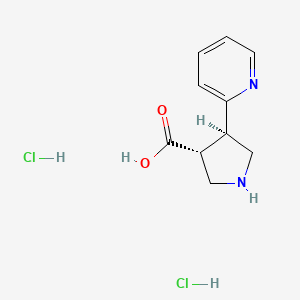

IUPAC Name |

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F4N4O3S/c21-14-7-10(2-3-12(14)16(29)30)28-18(32)27(17(31)19(28)4-1-5-19)11-6-13(20(22,23)24)15(8-25)26-9-11/h2-3,6-7,9H,1,4-5H2,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXCBGDFYFFSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)O)F)C4=CC(=C(N=C4)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F4N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1332391-04-4 | |

| Record name | Apalutamide metabolite M4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(7-(6-CYANO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)-8-OXO-6-THIOXO-5,7-DIAZASPIRO(3.4)OCTAN-5-YL)-2-FLUOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58Z86OCE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

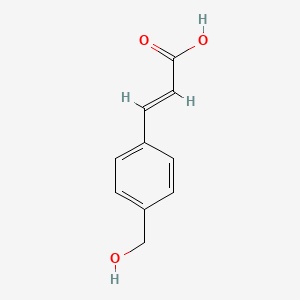

![N-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3098118.png)

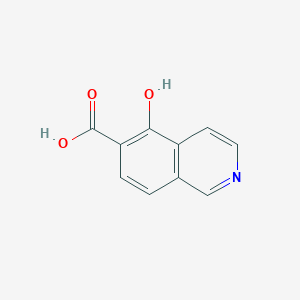

![2-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanol](/img/structure/B3098140.png)